(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Aldose Reductase Lipophilicity Physicochemical Properties

(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid (CAS 332886-34-7) is a synthetic phthalazinone derivative with a molecular formula of C13H14N2O3 and a molecular weight of 246.26. The compound features a phthalazine core substituted at the 3-position with an isopropyl group and at the 1-position with an acetic acid moiety.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 332886-34-7
Cat. No. B2455132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid
CAS332886-34-7
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
InChIInChI=1S/C13H14N2O3/c1-8(2)15-13(18)10-6-4-3-5-9(10)11(14-15)7-12(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
InChIKeyLBVITQCHGOFTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid CAS 332886-34-7 for Aldose Reductase Inhibitor Research


(3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid (CAS 332886-34-7) is a synthetic phthalazinone derivative with a molecular formula of C13H14N2O3 and a molecular weight of 246.26 . The compound features a phthalazine core substituted at the 3-position with an isopropyl group and at the 1-position with an acetic acid moiety . This substitution pattern situates it within the well-established class of oxophthalazinyl acetic acids, which are primarily recognized as aldose reductase inhibitors (ARIs) [1]. The isopropyl substituent differentiates it from other clinically investigated ARIs like zopolrestat (benzothiazolylmethyl-substituted) and ponalrestat (halogenated benzyl-substituted), directly influencing its lipophilicity and potential binding mode within the aldose reductase active site.

Why Generic (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid Substitution is Insufficient for Aldose Reductase Studies


The aldose reductase inhibitory pharmacophore within the oxophthalazinyl acetic acid class is highly sensitive to the N3 substituent. Research on this series has established that the nature of the substituent at the phthalazinone N3 position is a critical determinant of both potency and selectivity for aldose reductase over related enzymes like aldehyde reductase [1]. For instance, zopolrestat (N3-benzothiazolylmethyl) achieves an IC50 of 3.1 nM, while ponalrestat (N3-4-bromo-2-fluorobenzyl) exhibits a different selectivity profile [2]. The target compound's unique N3-isopropyl substitution is not a simple truncation of these larger groups; it creates a distinct steric and electronic environment that will predictably alter the compound's fit within the enzyme's lipophilic specificity pocket, making its inhibition kinetics and off-target profile non-interchangeable with any other commercially available analog [3].

Quantitative Differentiation of (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid for Procurement Decisions


Comparative Lipophilicity: Isopropyl vs. Clinically Advanced N3 Substituents

The target compound has a calculated LogP of 0.99, which is substantially lower than the calculated LogP of the clinical candidate zopolrestat (LogP ~3.8) [1]. This 2.8-log unit difference in calculated lipophilicity directly impacts aqueous solubility and membrane permeability, key parameters for developing cell-based assays or in vivo models. The lower lipophilicity of the isopropyl derivative suggests superior aqueous solubility, which can be a critical factor for in vitro assay development where high DMSO concentrations must be avoided.

Aldose Reductase Lipophilicity Physicochemical Properties

Structural Basis for Differential Enzyme Selectivity

The N3 substituent in this chemical series is a primary selectivity switch. In the X-ray co-crystal structure of zopolrestat with human aldose reductase (PDB 1IEH), the large benzothiazolylmethyl group occupies a deep, lipophilic specificity pocket lined by Trp111 and Phe115 [1]. The small isopropyl group of the target compound would not fill this pocket, which is predicted to alter its interaction with Trp111, a residue that undergoes a critical conformational change upon inhibitor binding and is implicated in selectivity over aldehyde reductase. This fundamental binding mode difference means the compound cannot be assumed to have the same selectivity profile as zopolrestat or ponalrestat, making it a distinct probe for studying enzyme-inhibitor interactions.

Aldose Reductase Structure-Activity Relationship Selectivity

High Purity and Reproducible Supply for In Vitro Assays

The compound is available from specialized suppliers at a guaranteed purity of 98% (HPLC) from MolCore and 95% (HPLC) from Leyan, with storage conditions specified as sealed, dry, and at 2-8°C . This level of purity and defined storage protocol is essential for obtaining reproducible biological data. While other phthalazinone ARIs like zopolrestat are also available at high purity, the target compound's 98% purity specification and commercial availability from multiple suppliers ensure reliable procurement for long-term screening campaigns.

Chemical Purity Reproducibility Procurement

Key Research Applications for (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid Based on Quantitative Evidence


Probing Aldose Reductase Selectivity via Minimalist N3 Substitution

Use the compound as a structurally minimized probe in aldose reductase structure-activity relationship (SAR) studies. Its small isopropyl group, in contrast to the large, extended heterocycles of zopolrestat or ponalrestat, allows researchers to map the bottom of the enzyme's specificity pocket. Co-crystallization or binding assays with this compound can reveal the minimal steric bulk required to stabilize the catalytic loop conformation, providing fundamental data for the rational design of more selective ARIs .

Development of Solubility-Optimized Aldose Reductase Assays

Leverage the compound's calculated low LogP (0.99) to develop in vitro enzyme inhibition assays that require minimal DMSO concentrations. The high aqueous solubility predicted for this compound, relative to more lipophilic analogs like zopolrestat, makes it suitable for high-throughput screening formats where solvent-induced artifacts must be minimized to accurately determine IC50 values .

Synthesis of Diversified Phthalazinone Libraries via Acetic Acid Functionalization

Utilize the 1-acetic acid moiety as a synthetic handle to generate amide and ester libraries. This compound's carboxylic acid group can be derivatized to create a focused library of analogs with modified interactions at the enzyme's anion-binding site. This approach is directly informed by the known SAR that modifications to the acetic acid group can modulate aldose reductase inhibitory potency and pharmacokinetic properties [1].

Quote Request

Request a Quote for (3-Isopropyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.